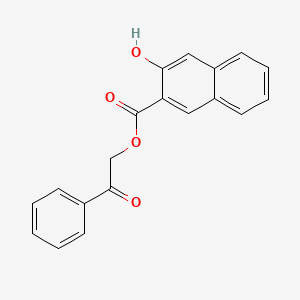

2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate

Description

Contextualization of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate within Phenacyl and Hydroxynaphthoate (B12740854) Ester Chemistry

This compound is an organic molecule that belongs to the class of phenacyl esters and hydroxynaphthoate esters. Its structure is characterized by a phenacyl group (a benzene (B151609) ring attached to a carbonyl and a methylene (B1212753) group) linked via an ester bond to a 3-hydroxy-2-naphthoate moiety, which is derived from 3-hydroxy-2-naphthoic acid. ontosight.ai

Phenacyl Esters: This class of compounds are derivatives of carboxylic acids. They are frequently synthesized by reacting a carboxylic acid salt with a phenacyl halide, such as phenacyl bromide. tandfonline.comnih.gov Phenacyl esters have significant applications in organic chemistry, notably as photoremovable protecting groups for carboxylic acids. tandfonline.comresearchgate.net The phenacyl group can be cleaved under UV light, allowing for the controlled release of the carboxylic acid. This property is valuable in the synthesis of complex molecules and in biochemical studies. researchgate.net Furthermore, the strong ultraviolet absorbance of the phenacyl group makes these esters useful for enhancing detection in analytical techniques like high-performance liquid chromatography (HPLC). nih.govacs.orgnih.gov

Hydroxynaphthoate Esters: These are esters derived from hydroxynaphthoic acids, which are naphthalene-based compounds containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. nih.govnih.gov The specific precursor to the naphthoate part of the title compound is 3-hydroxy-2-naphthoic acid. ontosight.ainih.gov Derivatives of hydroxynaphthoic acids are important intermediates in the manufacturing of dyes and pigments, such as the Naphthol AS series. google.comucj.org.ua The esterification of these acids leads to a diverse range of compounds with applications in materials science, including surfactants and polymers. google.comresearchgate.net

The compound this compound integrates the characteristic features of both these chemical families, combining the photo-active and UV-sensitive phenacyl moiety with the rigid, aromatic hydroxynaphthoate backbone. ontosight.ai

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₂₀H₁₄O₄ ontosight.ai |

| Molecular Weight | 318.33 g/mol ontosight.ai |

| CAS Number | 282730-62-5 ontosight.ai |

| IUPAC Name | 2-oxo-2-phenylethyl 3-hydroxynaphthalene-2-carboxylate |

Historical Overview of Related Ester Compounds and their Academic Significance

The study of ester compounds related to this compound has a rich history rooted in fundamental organic chemistry and its applications.

The academic significance of phenacyl esters dates back to the early 20th century, when they were recognized as crystalline derivatives suitable for the identification and characterization of carboxylic acids. acs.orgscispace.com In 1975, the use of phenacyl esters as UV-absorbing derivatives for fatty acid analysis by liquid chromatography was introduced, significantly enhancing the sensitivity of these analytical methods. nih.gov This derivatization technique became particularly important for studying fatty acids in biological samples where material is limited. nih.govnih.gov A major advancement in their application came with the discovery of their utility as photoremovable protecting groups, a concept that has been widely applied in organic synthesis and for creating "caged compounds" in biochemical research to study dynamic processes. tandfonline.comresearchgate.net

The history of hydroxynaphthoic acids is closely tied to the development of the synthetic dye industry. The Kolbe-Schmidt reaction, a key method for their synthesis, was developed in the 19th century. google.com Compounds like 3-hydroxy-2-naphthoic acid and its anilide (Naphthol AS) became crucial components in the production of azo pigments. google.com Academic research has focused on developing efficient synthesis methods for these compounds and their derivatives, including various esters, to explore their potential in creating new polymers, liquid crystals, and other advanced materials. google.comgoogle.com

The convergence of these two areas of research—the analytical and photochemical applications of phenacyl esters and the material science applications of hydroxynaphthoates—provides the historical and academic context for the synthesis and study of hybrid molecules like this compound.

Rationale for the Investigation of this compound

The scientific interest in this compound stems from the potential for synergistic or novel properties arising from the combination of its constituent phenacyl and hydroxynaphthoate moieties. ontosight.ai While extensive literature exists on each individual class of esters, the specific properties of this hybrid compound are less documented, providing a clear rationale for its investigation.

The primary motivations for its study include:

Multifunctional Potential: The compound incorporates a photo-labile group (phenacyl) and a fluorescent, rigid aromatic structure (hydroxynaphthalene). This duality suggests potential applications as a photo-activatable biological probe or a tag for analytical purposes.

Novel Material Development: The unique structure could be a building block for new polymers or materials with specific optical or electronic properties. The hydroxynaphthalene group is a known chromophore, and its combination with the phenacyl unit could lead to interesting photochemical behaviors.

Exploring Biological Activity: Compounds with hydroxynaphthalene and phenacyl structures have been associated with various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. ontosight.ai Investigating this compound allows for the exploration of these potential therapeutic applications. ontosight.ai

Overview of Research Objectives and Scope for this compound

Research concerning this compound is generally focused on a few key areas, from its fundamental creation to its potential uses. The scope of these investigations is to systematically build a comprehensive understanding of the compound.

Table 2: Primary Research Objectives

| Objective | Description |

|---|---|

| Synthesis and Characterization | To develop and optimize a reliable synthetic pathway for the compound, typically through the esterification of 3-hydroxy-2-naphthoic acid with a phenacyl halide. ontosight.airesearchgate.net This includes purification and complete structural characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography. |

| Investigation of Photochemical Properties | To study the compound's response to UV radiation, specifically to quantify the efficiency of photocleavage of the ester bond. This is crucial for evaluating its suitability as a photoremovable protecting group. |

| Evaluation of Biological Activities | To conduct in vitro screening for potential biological effects, such as antioxidant, anti-inflammatory, or cytotoxic activities, based on the known properties of its structural components. ontosight.ai |

| Assessment of Analytical Applications | To explore its utility as a derivatizing agent for HPLC, leveraging the strong UV absorbance of the phenacyl moiety to enable sensitive detection of carboxylic acids or other relevant molecules. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

phenacyl 3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c20-17-11-15-9-5-4-8-14(15)10-16(17)19(22)23-12-18(21)13-6-2-1-3-7-13/h1-11,20H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXRDUPWVUFPJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the ester linkage (C-O bond). This bond can be cleaved retrosynthetically to identify the two primary precursors: a carboxylic acid and an alcohol or its corresponding halide.

This disconnection suggests that the target molecule can be synthesized through an esterification reaction. The two key synthons are a 3-hydroxy-2-naphthoate carboxylate anion and a phenacyl cation. These correspond to the starting materials 3-hydroxy-2-naphthoic acid and a phenacyl halide, such as 2-bromoacetophenone (B140003). This straightforward approach forms the basis for the most common synthetic routes to this compound.

Optimized Synthetic Routes for this compound

The synthesis of this compound is primarily achieved through esterification. Various methods have been optimized to improve yield, reduce reaction times, and employ more environmentally benign conditions.

The most direct and widely used method for synthesizing phenacyl esters is the reaction of a carboxylic acid with a phenacyl halide. ontosight.airesearchgate.net In this case, 3-hydroxy-2-naphthoic acid is reacted with a phenacyl halide, typically 2-bromoacetophenone or 2-chloroacetophenone, in the presence of a base.

The reaction mechanism involves the deprotonation of the carboxylic acid by the base (e.g., sodium carbonate, triethylamine) to form the carboxylate salt. This nucleophilic carboxylate then attacks the electrophilic carbon of the phenacyl halide, displacing the halide ion in a classic SN2 reaction to form the desired ester. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. researchgate.netnih.gov

Table 1: Typical Reaction Parameters for Esterification with Phenacyl Halides

| Reactant A | Reactant B | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid | 2-Bromoacetophenone | Sodium Carbonate / Triethylamine (B128534) | Dimethylformamide (DMF) | Room temperature, 2-16 hours | researchgate.netnih.gov |

This method is effective for producing phenacyl esters and is a common strategy for creating UV-active derivatives for liquid chromatography. acs.org

Transesterification is an alternative route for synthesizing esters, involving the conversion of one ester into another by reacting it with an alcohol. wikipedia.org This process can be catalyzed by either an acid or a base. masterorganicchemistry.com For the synthesis of this compound, a simple alkyl ester of 3-hydroxy-2-naphthoic acid (e.g., the methyl or ethyl ester) could be reacted with 2-hydroxyacetophenone.

Base-Catalyzed Transesterification : A strong base, such as sodium methoxide, removes a proton from the alcohol (2-hydroxyacetophenone), making it a more potent nucleophile. wikipedia.orgmasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the starting ester.

Acid-Catalyzed Transesterification : A strong acid protonates the carbonyl oxygen of the starting ester, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. wikipedia.orgmasterorganicchemistry.com

The reaction is an equilibrium process. To drive it towards the desired product, the alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation. wikipedia.org Enzymatic catalysis using lipases is also a viable, milder method for transesterification. wikipedia.orgmdpi.com

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered.

One prominent technique is the use of microwave irradiation. Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and enhanced purities by minimizing unwanted side reactions compared to conventional heating methods. clockss.orgukm.my This method has been successfully applied to the synthesis of various naphthoate and other ester derivatives. nih.govacs.orgresearchgate.net The use of microwave energy can accelerate the esterification of 3-hydroxy-2-naphthoic acid, potentially reducing the need for harsh solvents and long reaction times. researchgate.net

Other green strategies include using more environmentally benign solvents, such as PEG-400, or employing reusable heterogeneous catalysts to simplify product purification and minimize waste. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Esterification

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Hours (e.g., 6 hours) | Minutes (e.g., 5-15 minutes) | Significant rate acceleration ukm.my |

| Yield | Moderate to Good (e.g., 31-82%) | Good to Excellent (e.g., 82-93%) | Improved efficiency and yield ukm.myacs.org |

| Side Reactions | More prevalent | Often reduced | Higher product purity clockss.org |

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its functional groups: the ester, the ketone, the hydroxyl group, and the aromatic naphthalene (B1677914) system. These sites allow for various chemical transformations and derivatizations.

The hydrolytic stability of an ester refers to its ability to resist degradation in the presence of water. lubesngreases.com Like all esters, this compound is susceptible to hydrolysis, which cleaves the ester bond to regenerate the parent carboxylic acid (3-hydroxy-2-naphthoic acid) and alcohol (2-hydroxyacetophenone). lubesngreases.com

The rate of this degradation is highly dependent on the pH of the environment.

Alkaline Hydrolysis : Under basic conditions (e.g., in the presence of lithium hydroxide (B78521) or sodium hydroxide), hydrolysis is typically rapid. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is generally irreversible as the resulting carboxylate anion is resonance-stabilized and non-reactive. nih.gov

Acidic Hydrolysis : Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic for attack by a water molecule. This process is an equilibrium and is the reverse of acid-catalyzed esterification.

The stability of phenacyl esters can also be influenced by steric hindrance around the ester group. Bulky groups near the reaction site can slow down the rate of hydrolysis. lubesngreases.com The degradation pathway for this compound is a straightforward cleavage of the ester bond, a critical consideration in its handling and storage.

Nucleophilic and Electrophilic Reactions Involving the Phenacyl Moiety

The phenacyl moiety of this compound possesses two primary sites for chemical reactions: the carbonyl group and the adjacent methylene (B1212753) group. These sites allow for a variety of nucleophilic and electrophilic transformations.

Nucleophilic Reactions at the Carbonyl Group:

The carbonyl group of the phenacyl ester is susceptible to nucleophilic attack. ksu.edu.sachemistrysteps.commasterorganicchemistry.com Similar to other ketones, it can undergo addition reactions with various nucleophiles. chemistrysteps.commasterorganicchemistry.com The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the adjacent phenyl and ester groups, which enhances the electrophilicity of the carbonyl carbon.

Common nucleophilic addition reactions that could be anticipated for the phenacyl moiety, based on the reactivity of analogous ketones, are summarized in the table below.

| Reaction Type | Reagent | Expected Product |

| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1-Phenyl-1,2-ethanediol derivative |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary alcohol derivative |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) | Cyanohydrin derivative |

Reactions of the Active Methylene Group:

The methylene group (—CH₂—) adjacent to the carbonyl group is activated due to the electron-withdrawing effects of both the carbonyl and the phenyl groups, making the methylene protons acidic. ucalgary.ca This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions.

Key reactions involving the active methylene group are outlined in the following table.

| Reaction Type | Reagent | Expected Product |

| Alkylation | Alkyl halides (R-X) in the presence of a base | α-Alkylated phenacyl ester derivative |

| Aldol Condensation | Aldehydes or ketones in the presence of a base | β-Hydroxy ketone derivative |

| Michael Addition | α,β-Unsaturated carbonyl compounds | 1,5-Dicarbonyl compound derivative |

Furthermore, the phenacyl group is a well-established precursor for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.netamazonaws.com The carbonyl and active methylene groups can react with bifunctional reagents to form five- and six-membered rings. For example, reaction with hydrazines can yield pyrazoles, while reaction with β-dicarbonyl compounds can lead to the formation of various substituted heterocycles. researchgate.net

Reactions at the Naphthoate Core of this compound

The naphthoate core of the molecule, specifically the 3-hydroxynaphthalene-2-carboxylic acid ester moiety, offers several reaction sites, including the hydroxyl group and the aromatic naphthalene ring system.

Reactions of the Hydroxyl Group:

The phenolic hydroxyl group at the C-3 position is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a strong nucleophile and can undergo O-alkylation or O-acylation reactions. pearson.comlibretexts.org

| Reaction Type | Reagent | Expected Product |

| O-Alkylation | Alkyl halides (R-X) or sulfates in the presence of a base | 3-Alkoxy-2-naphthoate ester derivative |

| O-Acylation | Acyl chlorides or anhydrides in the presence of a base | 3-Acyloxy-2-naphthoate ester derivative |

Electrophilic Aromatic Substitution:

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. stackexchange.com In the case of the 3-hydroxy-2-naphthoate system, the directing effects of these two groups are synergistic to an extent. The hydroxyl group strongly activates the ring, particularly at the positions ortho and para to it.

Considering the positions on the naphthalene ring, the C-4 position is ortho to the hydroxyl group and meta to the ester group, making it a likely site for electrophilic attack. The C-1 position is also ortho to the hydroxyl group. The relative reactivity of these positions would depend on the specific electrophile and reaction conditions.

Examples of potential electrophilic aromatic substitution reactions are presented below.

| Reaction Type | Reagent | Expected Product |

| Nitration | Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) | Nitro-substituted naphthoate derivative |

| Halogenation | Bromine (Br₂) or Chlorine (Cl₂) with a Lewis acid catalyst | Halo-substituted naphthoate derivative |

| Friedel-Crafts Alkylation | Alkyl halide (R-X) with a Lewis acid catalyst | Alkyl-substituted naphthoate derivative |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl) with a Lewis acid catalyst | Acyl-substituted naphthoate derivative |

It is known that 3-hydroxy-2-naphthoic acid itself undergoes azo coupling reactions adjacent to the hydroxyl group to form azo dyes. wikipedia.org A similar reactivity could be expected for its phenacyl ester under appropriate conditions. Additionally, heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849) can lead to the formation of 3-amino-2-naphthoic acid. wikipedia.orgorgsyn.org

Formation of Co-crystals and Polymorphs of this compound

Co-crystals:

Co-crystallization is a technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical structure. nih.gov Co-crystals are multi-component systems where an active pharmaceutical ingredient (API) and a coformer are held together in a crystal lattice by non-covalent interactions, such as hydrogen bonding. nih.govgoogle.com

This compound possesses several functional groups that can participate in hydrogen bonding, making it a suitable candidate for co-crystal formation. The hydroxyl group on the naphthoate ring can act as a hydrogen bond donor, while the carbonyl groups of both the ester and the phenacyl moiety can act as hydrogen bond acceptors.

Potential coformers could be selected based on their ability to form complementary hydrogen bonds. The table below lists some classes of potential coformers.

| Coformer Class | Potential Hydrogen Bonding Interaction |

| Carboxylic acids | Hydrogen bonding between the naphthoate hydroxyl group and the carboxylic acid group of the coformer. |

| Amides | Hydrogen bonding between the naphthoate hydroxyl group and the amide carbonyl of the coformer, or between the amide N-H and the ester/ketone carbonyls. |

| Pyridines | Hydrogen bonding between the naphthoate hydroxyl group and the pyridine (B92270) nitrogen. |

The formation of co-crystals can be achieved through various methods, including solvent evaporation, grinding, and slurry crystallization. nih.gov The resulting co-crystals would be expected to exhibit different physical properties, such as solubility and melting point, compared to the parent compound.

Polymorphs:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of a compound can have significantly different physical properties, including stability, solubility, and bioavailability. The crystallization of this compound from different solvents or under different crystallization conditions could potentially lead to the formation of different polymorphic forms. nih.gov

The molecular structure of this compound, with its rotatable bonds, allows for different conformations which can, in turn, lead to different packing arrangements in the solid state, giving rise to polymorphism. Factors such as solvent, temperature, and cooling rate during crystallization can influence which polymorph is formed. The characterization of different polymorphs typically involves techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR).

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A full NMR analysis of this compound would provide detailed information about its atomic framework, connectivity, and spatial arrangement. However, specific experimental NMR data for this compound are not available in the reviewed literature.

One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the chemical environments of the hydrogen and carbon atoms within the molecule. Two-dimensional (2D) NMR experiments are then used to establish the connectivity between these atoms.

COSY (Correlation Spectroscopy) would be employed to identify protons that are coupled to each other, typically on adjacent carbon atoms. This would help in mapping out the proton networks in the phenyl, ethyl, and naphthyl fragments of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or its modern equivalent, HSQC (Heteronuclear Single Quantum Coherence), would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivities, typically over two to three bonds. It would reveal correlations between protons and carbons that are not directly bonded, which is essential for piecing together the different fragments of the molecule, such as connecting the naphthoate group to the oxo-phenylethyl moiety through the ester linkage.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be compiled.

The three-dimensional structure and preferred conformation of the molecule in solution can be investigated using through-space NMR experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close to each other in space, regardless of whether they are connected through chemical bonds. These experiments would provide insights into the spatial arrangement and relative orientation of the phenyl and naphthyl ring systems and the conformation of the ethyl linker.

A detailed conformational analysis is contingent on the acquisition and interpretation of these specific 2D NMR spectra, which are not currently published for this compound.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact atomic coordinates, bond lengths, bond angles, and torsion angles. A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or reported.

A crystallographic study would reveal the molecule's solid-state conformation. Key parameters, such as the torsion angles defining the orientation of the phenyl ring relative to the carbonyl group, the conformation of the ethyl linker, and the planarity of the naphthoate system, would be precisely determined. This information is fundamental to understanding the molecule's intrinsic structural preferences.

A data table of specific torsion angles cannot be generated in the absence of a solved crystal structure.

The analysis of the crystal structure would elucidate the various non-covalent interactions that govern how the molecules pack together in the crystal lattice. Given the structure of this compound, one would anticipate several key interactions:

Hydrogen Bonding: The hydroxyl group on the naphthoate ring is a strong hydrogen bond donor, and the carbonyl and ester oxygen atoms are potential acceptors. These interactions would likely play a dominant role in the crystal packing.

π-π Stacking: The presence of two aromatic systems (phenyl and naphthyl rings) suggests the possibility of π-π stacking interactions, where the rings arrange themselves in a parallel or offset fashion.

Detailed information on the geometry and nature of these interactions is not available.

The combination of intermolecular interactions, such as hydrogen bonds and π-π stacking, results in the formation of a specific three-dimensional supramolecular architecture. The study of these extended networks is crucial for understanding the material's properties. Without crystallographic data, it is not possible to describe the supramolecular motifs, such as chains, sheets, or more complex networks, that this compound might form in the solid state.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and offers insights into its conformational states. The expected vibrational modes for this compound are derived from the superposition of the vibrations of its constituent parts: the 3-hydroxy-2-naphthoate moiety and the 2-oxo-2-phenylethyl group.

Key Expected Vibrational Modes:

O-H Vibrations: The hydroxyl group on the naphthalene (B1677914) ring is expected to exhibit a characteristic O-H stretching vibration (ν O-H). Due to intramolecular hydrogen bonding with the adjacent ester carbonyl group, this band would likely appear as a broad absorption in the FT-IR spectrum, typically in the range of 3200-2800 cm⁻¹. The corresponding Raman signal might be weak. In-plane (δ O-H) and out-of-plane (γ O-H) bending vibrations are also expected at lower frequencies.

C=O Vibrations: The molecule contains two carbonyl groups: an ester carbonyl and a ketone carbonyl. The ester C=O stretching vibration (ν C=O) is anticipated to appear in the range of 1720-1700 cm⁻¹ in the FT-IR spectrum. The ketone C=O stretch is expected at a lower wavenumber, likely between 1690-1670 cm⁻¹, due to conjugation with the phenyl ring. Both would be strong in the infrared spectrum, while the ketone C=O might show a strong signal in the Raman spectrum as well.

C-O Vibrations: The C-O stretching vibrations (ν C-O) of the ester group are expected to produce strong bands in the FT-IR spectrum in the 1300-1100 cm⁻¹ region.

Aromatic C=C and C-H Vibrations: The phenyl and naphthyl ring systems will give rise to a series of characteristic bands. Aromatic C=C stretching vibrations typically appear in the 1620-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while out-of-plane C-H bending vibrations, which are often strong in the FT-IR spectrum, occur in the 900-675 cm⁻¹ range and are indicative of the substitution pattern.

CH₂ Vibrations: The methylene (B1212753) (-CH₂-) group will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region, as well as scissoring, wagging, twisting, and rocking bending vibrations at lower frequencies.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| Naphthyl O-H | Stretching (ν) | 3200-2800 (broad) | Medium-Strong | Weak |

| Ester C=O | Stretching (ν) | 1720-1700 | Strong | Medium |

| Ketone C=O | Stretching (ν) | 1690-1670 | Strong | Strong |

| Aromatic C=C | Stretching (ν) | 1620-1450 | Medium-Strong | Strong |

| Ester C-O | Stretching (ν) | 1300-1100 | Strong | Medium |

| Aromatic C-H | Stretching (ν) | 3100-3000 | Medium | Medium |

| Aromatic C-H | Bending (γ) | 900-675 | Strong | Weak |

| Methylene C-H | Stretching (ν) | 2950-2850 | Medium | Medium |

Conformational analysis through vibrational spectroscopy would focus on the rotational isomers (conformers) arising from the rotation around the single bonds. Different conformers could potentially be identified by subtle shifts in the vibrational frequencies of the carbonyl and hydroxyl groups, particularly if studied at low temperatures or in different solvent environments.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Distribution

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns.

Molecular Ion and Isotopic Distribution:

The nominal molecular weight of this compound (C₂₀H₁₄O₄) is approximately 318 g/mol . HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the unambiguous determination of its elemental formula. The isotopic distribution pattern would be characteristic of a compound containing 20 carbon atoms, with the [M+1]⁺ peak having a relative intensity of approximately 22% of the monoisotopic peak, and the [M+2]⁺ peak being significantly smaller.

Fragmentation Analysis:

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would be expected to proceed through several characteristic pathways, primarily involving the cleavage of the ester linkage and the bond adjacent to the ketone.

Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon of the 2-oxo-2-phenylethyl group would lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105. This is a very common and typically abundant fragment for phenacyl derivatives.

Cleavage of the Ester Bond:

Cleavage of the C-O bond of the ester can result in the formation of the 3-hydroxy-2-naphthoyl cation at m/z 187.

Cleavage of the O-CH₂ bond can lead to the formation of a 3-hydroxy-2-naphthoate anion (in negative mode) or a radical cation, and a 2-oxo-2-phenylethyl cation at m/z 119.

McLafferty Rearrangement: While less likely due to the lack of a gamma-hydrogen on a saturated carbon chain in the ester portion, rearrangements involving the naphthyl ring could occur.

Loss of Small Molecules: Fragmentation could also involve the loss of small, stable neutral molecules such as carbon monoxide (CO) or carbon dioxide (CO₂).

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z (Nominal) | Proposed Fragment Ion | Formula |

| 318 | Molecular Ion [M]⁺ | C₂₀H₁₄O₄ |

| 187 | 3-hydroxy-2-naphthoyl cation | C₁₁H₇O₂ |

| 119 | 2-oxo-2-phenylethyl cation | C₈H₇O |

| 105 | Benzoyl cation | C₇H₅O |

| 77 | Phenyl cation | C₆H₅ |

Analysis of these fragmentation patterns, combined with the accurate mass measurements from HRMS, would provide strong evidence for the structure of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate

Quantum mechanical calculations are foundational to modern chemistry, providing a detailed description of electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and other ground-state properties. epstem.net For complex organic molecules like this compound, DFT calculations, often using functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with basis sets such as 6-31G or higher, can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govnih.gov

These calculations provide the most stable, or lowest energy, three-dimensional arrangement of the atoms. This optimized geometry is the starting point for further analysis, including the study of frontier molecular orbitals and electrostatic potential surfaces. While specific DFT studies on this compound are not extensively detailed in publicly available literature, the methodology is standard for compounds of this class. The presence of a naphthalene (B1677914) ring system, a phenacyl group, and hydroxyl and ketone functional groups suggests a structure with significant electronic conjugation and potential for intramolecular hydrogen bonding, which DFT can model effectively. ontosight.ai

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. mdpi.com

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the molecule's excitability and chemical reactivity. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. mdpi.comnih.gov |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; soft molecules are more polarizable and reactive. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a species to accept electrons. nih.gov |

Analysis of the HOMO and LUMO electron density distributions would reveal the regions of this compound that are most likely to be involved in electron-donating and electron-accepting interactions, respectively.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. nih.gov The MEP map is a 3D visualization of the total electron density of a molecule, color-coded to represent different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in shades of red, are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms like oxygen. nih.govnih.gov Conversely, regions of positive electrostatic potential, colored in blue, are electron-poor and represent favorable sites for nucleophilic attack. nih.gov These are usually found around hydrogen atoms, especially those bonded to electronegative atoms. nih.gov For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the carbonyl, ester, and hydroxyl groups, indicating these as primary sites for interaction with electrophiles.

Conformational Landscape Analysis of this compound

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple conformations. Understanding this conformational landscape is crucial as the molecule's shape can influence its physical properties and biological activity.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. This is achieved by systematically rotating one or more specific dihedral angles (torsion angles) and calculating the molecule's potential energy at each incremental step. researchgate.net The resulting plot of energy versus dihedral angle reveals the locations of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between these conformers.

For this compound, PES scans would be particularly informative for the dihedral angles around the ester linkage and the bond connecting the phenacyl group to the ester oxygen. This analysis would identify the most stable spatial arrangements of the naphthoate and phenylethyl moieties relative to each other and quantify the energy barriers to rotation.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.5 | Gauche (Local Minimum) |

| 120 | 5.5 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 5.5 | Eclipsed (Transition State) |

| 300 | 0.5 | Gauche (Local Minimum) |

Note: The data in Table 2 is for illustrative purposes to demonstrate the output of a PES scan and does not represent actual calculated values for this compound.

While PES scans explore conformational changes along specific coordinates, Molecular Dynamics (MD) simulations provide a more comprehensive view of a molecule's dynamic behavior. MD simulations model the movement of atoms over time by solving Newton's equations of motion. This technique allows for the exploration of the full conformational landscape in a simulated environment, such as in a solvent at a specific temperature and pressure.

An MD simulation of this compound would reveal not only the stable conformations but also the pathways and timescales of transitions between them. It can provide insights into the flexibility of different parts of the molecule and the influence of the surrounding environment on its preferred shapes. This information is invaluable for understanding how the molecule might behave in a real-world system.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. For this compound, these calculations can provide valuable information about its nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. This approach, often coupled with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), allows for the calculation of the magnetic shielding tensors of the nuclei in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be further improved by considering the effects of the solvent, often through the use of a polarizable continuum model (PCM).

Similarly, the IR frequencies of this compound can be predicted by calculating the second derivatives of the energy with respect to the nuclear coordinates. This analysis yields the harmonic vibrational frequencies, which correspond to the peaks in the IR spectrum. DFT calculations can also provide information about the intensity of each vibrational mode, aiding in the interpretation of experimental spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts and significant IR frequencies for this compound, which would be generated from such computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1' | 128.5 | 7.95 |

| C2' | 129.2 | 7.50 |

| C3' | 133.8 | 7.65 |

| C4' | 134.5 | - |

| C5' | 133.8 | 7.65 |

| C6' | 129.2 | 7.50 |

| C=O (phenacyl) | 192.1 | - |

| CH₂ | 67.3 | 5.50 |

| C=O (ester) | 165.4 | - |

| C1 | 136.8 | - |

| C2 | 109.1 | 7.30 |

| C3 | 160.5 | - |

| C4 | 129.9 | 7.80 |

| C4a | 128.1 | - |

| C5 | 124.5 | 7.40 |

| C6 | 127.0 | 7.35 |

| C7 | 129.1 | 7.55 |

| C8 | 126.7 | 7.90 |

| C8a | 130.2 | - |

| OH | - | 10.5 |

Table 2: Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3450 | O-H stretching (hydroxyl group) |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950 | Aliphatic C-H stretching (CH₂) |

| ν(C=O) ketone | 1695 | C=O stretching (phenacyl ketone) |

| ν(C=O) ester | 1720 | C=O stretching (naphthoate ester) |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |

| δ(C-H) | 1450-1300 | C-H bending |

| ν(C-O) ester | 1250 | C-O stretching (ester) |

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical studies can provide insights into various transformations, such as hydrolysis, transesterification, and reactions involving the phenacyl group.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates, as well as calculate the activation energies and reaction enthalpies. This information is crucial for understanding the kinetics and thermodynamics of the reaction. DFT calculations are commonly employed for these studies, often in combination with methods for locating transition states, such as the synchronous transit-guided quasi-Newton (STQN) method.

A key reaction of esters is hydrolysis, which can be catalyzed by either acid or base. Computational studies on the hydrolysis of this compound would likely investigate the stepwise mechanisms involving the formation of a tetrahedral intermediate. ucoz.com In the base-catalyzed mechanism, the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl would be the initial step. libretexts.org For the acid-catalyzed pathway, the initial protonation of the carbonyl oxygen would be explored. youtube.com

Similarly, the mechanism of transesterification, where the phenacyl group is exchanged for another alcohol moiety, can be investigated computationally. These studies would help to understand the role of catalysts and the factors that influence the reaction rate and equilibrium.

Furthermore, the presence of the reactive α-keto methylene (B1212753) group in the phenacyl moiety opens up possibilities for various other reactions, such as enolate formation and subsequent alkylation or condensation reactions. Computational studies could be used to explore the thermodynamics of enolate formation and the transition states of its subsequent reactions, providing a deeper understanding of the reactivity of this compound.

Mechanistic Studies of Chemical Reactions

Elucidation of Reaction Mechanisms for the Synthesis of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate

The primary route for the synthesis of this compound is the esterification of 3-hydroxy-2-naphthoic acid with a suitable phenacyl derivative, typically 2-bromoacetophenone (B140003) or a similar 2-haloacetophenone. The reaction can proceed through two principal mechanistic pathways, depending on the reaction conditions: nucleophilic acyl substitution (Fischer-type esterification) under acidic catalysis or nucleophilic substitution (SN2) on the phenacyl halide under basic conditions.

Acid-Catalyzed Esterification (Fischer Esterification Pathway)

In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, the synthesis follows a nucleophilic acyl substitution mechanism. chemguide.co.ukjackwestin.com This process is reversible and involves several equilibrium steps. chemguide.co.uklibretexts.org

Step 1: Protonation of the Carbonyl Oxygen. The carboxylic acid (3-hydroxy-2-naphthoic acid) is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Step 2: Nucleophilic Attack. The hydroxyl group of the alcohol (in this case, the enol form of acetophenone, though less likely, or more commonly, a phenacyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. sparkl.me

Step 3: Proton Transfer. A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). youtube.com

Step 4: Elimination of Water. The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. sparkl.me

Step 5: Deprotonation. The protonated ester is deprotonated by a base (like water or the conjugate base of the acid catalyst) to yield the final ester product, this compound, and regenerate the acid catalyst. youtube.com

Due to the reversible nature of this reaction, it is often necessary to remove water as it forms to drive the equilibrium toward the product side. chemguide.co.uk

Base-Mediated SN2 Pathway

A more common and efficient method for synthesizing phenacyl esters involves the reaction of a carboxylate salt with a phenacyl halide. researchgate.net This pathway proceeds via an SN2 mechanism.

Step 1: Deprotonation of the Carboxylic Acid. A base, such as triethylamine (B128534) researchgate.net or potassium carbonate, deprotonates the carboxylic acid (3-hydroxy-2-naphthoic acid) to form the more nucleophilic carboxylate anion.

Step 2: Nucleophilic Attack (SN2). The carboxylate anion acts as a nucleophile and attacks the electrophilic α-carbon of 2-bromoacetophenone. This is a concerted step where the nucleophile attacks and the leaving group (bromide ion) departs simultaneously. youtube.com This bimolecular reaction leads directly to the formation of the ester, this compound.

This SN2 pathway is generally preferred for phenacyl esters as it is typically faster, irreversible, and avoids the high temperatures and strongly acidic conditions that might lead to side reactions. researchgate.net

Mechanistic Pathways of Hydrolysis and Degradation of this compound

The degradation of this compound primarily occurs through the hydrolysis of its ester linkage. This process can be catalyzed by either acid or base and is essentially the reverse of the esterification reaction. chemguide.co.uk

Acid-Catalyzed Hydrolysis

Under acidic conditions, the mechanism mirrors the reverse of Fischer esterification. youtube.com

Step 1: Protonation. The carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. youtube.com

Step 2: Nucleophilic Attack by Water. A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Step 3: Proton Transfer. A proton is transferred from the water moiety to the oxygen of the phenacyl group, making it a better leaving group (2-hydroxyacetophenone or its equivalent).

Step 4: Elimination. The tetrahedral intermediate collapses, expelling the phenacyl alcohol and reforming the carboxylic acid.

Step 5: Deprotonation. The protonated carboxylic acid is deprotonated to yield 3-hydroxy-2-naphthoic acid.

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis, also known as saponification, is an irreversible process. chemguide.co.uk

Step 1: Nucleophilic Attack. A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.

Step 2: Elimination of the Leaving Group. The tetrahedral intermediate collapses, and the phenacyl oxide (phenoxide equivalent) anion is eliminated.

Step 3: Acid-Base Reaction. The phenacyl oxide anion is a strong base and is immediately protonated by the newly formed 3-hydroxy-2-naphthoic acid. This results in the formation of the carboxylate salt (3-hydroxy-2-naphthoate) and 2-hydroxyacetophenone. This final, irreversible acid-base step drives the reaction to completion. chemguide.co.uk

Biodegradation

Beyond chemical hydrolysis, naphthoic acid derivatives can be subject to microbial degradation. While specific pathways for this compound are not detailed, the degradation of related naphthalene (B1677914) compounds often involves enzymatic reactions. frontiersin.orgnih.gov These processes typically begin with the hydrolysis of the ester bond by hydrolase enzymes to yield 3-hydroxy-2-naphthoic acid and the phenacyl moiety. frontiersin.org Subsequently, the aromatic rings can be opened by dioxygenase enzymes, leading to further metabolism and eventual mineralization to carbon dioxide and water. frontiersin.orgresearchgate.net

Reaction Kinetics and Thermodynamics Pertaining to this compound

The formation and hydrolysis of this compound are governed by fundamental principles of chemical kinetics and thermodynamics.

Reaction Kinetics

The esterification of a carboxylic acid with an alcohol is typically a second-order reaction, being first-order with respect to both the carboxylic acid and the alcohol. jptcp.comchemrxiv.org The rate of reaction is influenced by several factors:

Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions. researchgate.netmdpi.com

Concentration of Reactants: Higher concentrations of 3-hydroxy-2-naphthoic acid and the phenacyl reactant lead to a faster reaction rate, as predicted by the rate law. sparkl.me

The alkaline hydrolysis of esters also follows second-order kinetics, being first-order with respect to the ester and first-order with respect to the hydroxide ion. chemrxiv.org

| Factor | Effect on Reaction Rate | Typical Condition |

|---|---|---|

| Temperature | Increases rate | 50-100 °C |

| Reactant Molar Ratio (Acid:Halide) | Higher concentration of either reactant can increase the rate | 1:1 to 1:1.2 |

| Catalyst Loading (Acid or Base) | Increases rate up to a certain point | Catalytic amounts (e.g., 1-5 mol%) |

Thermodynamics

Esterification is a reversible reaction, and its position of equilibrium is described by the equilibrium constant (Keq). sparkl.me

Keq = [Products] / [Reactants] = [[Ester][Water]] / [[Carboxylic Acid][Alcohol]]

The thermodynamics of the reaction are described by the Gibbs free energy change (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation ΔG = ΔH - TΔS.

Enthalpy (ΔH): Esterification reactions are generally moderately exothermic, meaning they release heat (negative ΔH). sparkl.meresearchgate.net

Entropy (ΔS): The entropy change for esterification is typically small and can be slightly negative as two reactant molecules combine to form two product molecules.

Gibbs Free Energy (ΔG): Since the reaction is often close to equilibrium (Keq ≈ 1), the standard Gibbs free energy change is close to zero. The actual direction of the reaction depends on the specific conditions and concentrations of reactants and products. researchgate.net

| Thermodynamic Parameter | Typical Value/Sign | Implication |

|---|---|---|

| Enthalpy Change (ΔH) | Negative (Exothermic) | Reaction releases heat. Lower temperatures favor the product at equilibrium. |

| Entropy Change (ΔS) | Small, near zero | Minimal change in disorder. |

| Equilibrium Constant (Keq) | ~1-10 | The reaction is reversible and does not strongly favor products or reactants under standard conditions. |

| Gibbs Free Energy Change (ΔG) | Slightly negative or near zero | Reaction is spontaneous or near equilibrium under standard conditions. |

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in the synthesis of this compound, primarily by accelerating the rate of esterification.

Acid Catalysis

Base Catalysis/Mediation

While strong bases like sodium hydroxide would lead to saponification, non-nucleophilic bases such as triethylamine or potassium carbonate are used to facilitate the SN2 synthesis pathway. researchgate.net Their role is to deprotonate the carboxylic acid, converting it into a much stronger nucleophile (the carboxylate anion). This enhances the rate of the subsequent SN2 reaction with the phenacyl halide. This is technically base-mediation rather than catalysis, as the base is consumed stoichiometrically to neutralize the HBr byproduct formed.

Phase-Transfer Catalysis

For reactions between a water-soluble carboxylate salt and an organic-soluble phenacyl halide, a phase-transfer catalyst can be employed. Catalysts like quaternary ammonium (B1175870) salts or crown ethers can transport the carboxylate anion from the aqueous phase to the organic phase, where it can react with the halide. This technique can significantly increase the reaction rate by overcoming the immiscibility of the reactants. acs.org

Other Catalytic Transformations

The 3-hydroxy-2-naphthoic acid moiety is also reactive in other catalytic transformations. For instance, in the presence of chlorosulfonic acid, it can undergo a three-component reaction with aromatic aldehydes and acetonitrile. researchgate.net This demonstrates the potential for the naphthoate structure within the ester to participate in further C-C bond-forming reactions at the C4 position of the naphthalene ring, even after the ester has been formed.

Biological and Bioinorganic Interactions Non Clinical Focus

In Vitro Studies on Enzyme Inhibition by 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate

Direct in vitro studies on the enzyme inhibitory activity of this compound are not widely available in current scientific literature. However, the potential for such activity can be extrapolated from research on compounds possessing similar structural features. The hydroxynaphthalene and phenacyl moieties present in the molecule are known to interact with biological targets, potentially inhibiting pathways related to various diseases ontosight.ai.

For instance, scaffolds containing an N-hydroxy-2-(2-oxo-pyrrolidinyl)acetamide structure have been identified as potent inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), a key enzyme in inflammatory processes. These compounds have demonstrated inhibitory concentrations (IC₅₀) typically below 5 nM in porcine TACE assays nih.gov. The presence of a keto-group adjacent to an aromatic system is a shared feature that suggests the potential for this compound to interact with enzyme active sites. Further research is required to determine if this specific compound exhibits inhibitory effects on enzymes such as esterases, kinases, or other metalloproteinases.

Molecular Docking and Ligand-Protein Interaction Studies of this compound

Specific molecular docking studies for this compound have not been reported. Nevertheless, computational studies on analogous compounds highlight the interaction potential of the hydroxy-naphthyl group. In silico molecular docking of novel 1-hydroxy-naphthyl substituted heterocycles has been performed to understand their binding interactions with protein receptors nih.gov. For example, these compounds were docked into the binding pocket of penicillin-binding protein from Escherichia coli (PDB ID: 2EX6) to correlate with their observed antimicrobial activity nih.gov.

Similarly, induced-fit docking (IFD) studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against phosphatidylinositol 3-kinase alpha (PI3Kα) have shown that these molecules can occupy the enzyme's binding site and engage with key amino acid residues mdpi.com. These studies suggest that the naphthol moiety of this compound could form significant hydrogen bonds and hydrophobic interactions within a protein's active site, a hypothesis that awaits specific computational analysis for confirmation.

Interactions of this compound with Biomimetic Systems (e.g., Liposomes, Micelles)

There is currently no available information from published studies regarding the interactions of this compound with biomimetic systems such as liposomes or micelles. Research in this area would be necessary to understand its membrane permeability, potential for encapsulation, and behavior in hydrophobic environments, which are crucial for predicting its pharmacokinetic properties.

Chelation Properties of this compound with Metal Ions relevant to Biological Systems

The 3-hydroxy-2-naphthoate portion of the molecule contains a hydroxyl group and a carbonyl group from the ester linkage, which can act as a bidentate chelation site for metal ions. Studies on related compounds, particularly derivatives of 3-hydroxy-2-naphthoic hydrazide, have demonstrated this chelating ability. Schiff base derivatives have been shown to form stable complexes with metal ions such as Cobalt(II) and Nickel(II) synthical.comchemrxiv.org. In these complexes, the ligand typically coordinates with the metal ion through the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the azomethine group synthical.com.

Similarly, lanthanum complexes with 3-hydroxy-2-naphthoic acid have been synthesized and characterized, indicating the moiety's capacity to bind to inner transition metals jetir.org. The chelation is generally understood to occur via the carbonyl and hydroxyl groups researchgate.net. This inherent functionality suggests that this compound could sequester biologically relevant metal ions, potentially influencing metal-dependent biological processes. The table below summarizes metal complexes formed with the core 3-hydroxy-2-naphthoic acid/hydrazide structure.

| Core Ligand Structure | Metal Ion | Coordination Behavior |

|---|---|---|

| Schiff Base of 3-hydroxy-2-naphthoic hydrazide | Co(II) | Bidentate chelation |

| Schiff Base of 3-hydroxy-2-naphthoic hydrazide | Ni(II) | Bidentate chelation |

| 3-hydroxy-2-naphthoic acid | La(III) | Complex formation |

Antimicrobial Activity Studies of this compound against Specific Bacterial or Fungal Strains

While antimicrobial tests on this compound itself are not specifically reported, numerous derivatives of 3-hydroxy-2-naphthoic acid have demonstrated significant antibacterial and antifungal properties.

Lanthanum complexes of 3-hydroxy-2-naphthoic acid have been screened for antibacterial activity, showing notable efficacy against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria jetir.org. One such complex exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against E. coli jetir.org. Furthermore, various 3-hydroxy-2-naphthoic acid hydrazide derivatives have been synthesized and evaluated as antibacterial agents, with several compounds showing high activity compared to reference drugs researchgate.netscimatic.org. The antimicrobial potential of these compounds is often attributed to the naphthol moiety, which is a common feature in many biologically active molecules researchgate.net. The structural similarity of this compound to these active compounds suggests it may also possess antimicrobial properties.

The table below presents the Minimum Inhibitory Concentration (MIC) values for a lanthanum complex of 3-hydroxy-2-naphthoic acid against selected bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| [La(N₂H₄)₂{C₁₀H₆(3-O)(2-COO)}₁.₅]·H₂O | Escherichia coli | 62.5 |

| Staphylococcus aureus | >62.5 |

Applications in Materials Science and Technology

Utilization of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate as a Precursor for Advanced Materials

The potential for this compound to serve as a building block for advanced materials is theoretically plausible due to its functional groups. The hydroxyl and carboxylate moieties of the 3-hydroxy-2-naphthoate portion, along with the ketone group of the phenacyl unit, offer reactive sites for polymerization and modification.

Polymer Synthesis and Modification

There is currently no specific scientific literature detailing the use of this compound as a monomer or modifying agent in polymer synthesis. While related compounds, such as other derivatives of hydroxynaphthoic acid, have been investigated for creating polymers, direct research on this specific ester is not present in the available literature.

Functional Coatings and Films

Similarly, dedicated research on the application of this compound in the formulation of functional coatings and films has not been found. The aromatic nature of the compound suggests potential for properties like thermal stability or UV absorption, which are desirable in coatings, but empirical data from studies on this compound is absent.

Role of this compound in Organic Optoelectronic Devices

The optoelectronic properties of naphthalene (B1677914) derivatives are well-documented, often leading to their use in various organic electronic devices. However, the specific role and performance of this compound in these applications are not detailed in current research.

Fluorescent Probes and Sensors

Naphthalene-based compounds are frequently employed as fluorophores. Despite this, no studies have been identified that specifically investigate this compound as a fluorescent probe or sensor. The intrinsic fluorescence of the naphthoate moiety suggests this as a potential area for future investigation, but as of now, no research findings are available.

Organic Light-Emitting Diodes (OLEDs) Components

The field of OLEDs utilizes a wide array of organic molecules to achieve efficient light emission. A comprehensive search for the use of this compound as a component in OLEDs—whether as an emissive material, host, or charge-transporting layer—yielded no specific results.

Crystal Engineering and Supramolecular Assembly Applications

The molecular structure of this compound, featuring a combination of rigid aromatic systems and flexible ester linkage, alongside hydrogen bonding capabilities, makes it a compound of significant interest in the fields of crystal engineering and supramolecular assembly. Research in these areas focuses on understanding and controlling the formation of solid-state structures with desired properties, which are dictated by the intricate network of non-covalent interactions.

A key feature in the supramolecular assembly is the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester moiety. This interaction contributes to the planarity of the naphthoate group. The primary intermolecular interactions are weak C-H···O hydrogen bonds, which link adjacent molecules into chains and more complex networks.

Further stability is conferred upon the crystal structure by π-π stacking interactions between the aromatic rings of the naphthyl and phenyl groups of neighboring molecules. These stacking interactions, along with the hydrogen bonding, result in a robust and well-organized crystal lattice. The specific arrangement and strength of these non-covalent interactions are crucial in determining the physicochemical properties of the solid material, such as its melting point, solubility, and mechanical characteristics.

The study of these supramolecular motifs provides valuable insights for the rational design of new materials. By modifying the functional groups on the parent molecule, it is possible to tune the intermolecular interactions and thus engineer crystalline materials with specific topologies and functionalities. This approach is fundamental to the development of advanced materials with tailored optical, electronic, or mechanical properties.

Interactive Data Table: Crystallographic and Geometric Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.385(3) |

| b (Å) | 12.478(4) |

| c (Å) | 12.592(4) |

| α (°) | 90 |

| β (°) | 108.79(3) |

| γ (°) | 90 |

| V (ų) | 1543.9(8) |

| Z | 4 |

Interactive Data Table: Hydrogen Bond Geometry

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O-H···O | 0.82 | 1.76 | 2.58 | 168 |

| C-H···O | 0.93 | 2.54 | 3.47 | 170 |

| C-H···O | 0.93 | 2.59 | 3.52 | 171 |

Future Directions and Research Opportunities

Unexplored Synthetic Avenues for 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate and its Analogues

The current synthetic routes to this compound, while effective, represent only a fraction of the potential methodologies. Future research could focus on the development of more efficient, atom-economical, and environmentally benign synthetic strategies. One promising area is the exploration of novel catalytic systems. For instance, the use of transition-metal catalysts, which have shown success in the synthesis of other complex esters, could lead to higher yields and milder reaction conditions. Additionally, biocatalysis, employing enzymes such as lipases, offers a green alternative for the synthesis of aromatic esters, potentially providing high regioselectivity and stereoselectivity under gentle conditions researchgate.netmdpi.comfrontiersin.org.

Furthermore, the synthesis of analogues of this compound presents a rich field of study. By modifying the substituents on both the naphthoate and phenacyl moieties, a library of compounds with tailored electronic, optical, and biological properties could be generated. For example, introducing electron-donating or electron-withdrawing groups could modulate the molecule's photophysical characteristics, a strategy that has been effectively used for other aromatic compounds. The development of combinatorial chemistry and high-throughput screening methods could accelerate the discovery of analogues with desired functionalities. A novel approach to 1-hydroxy-2-naphthoic acid esters through a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes has been reported, which could be adapted to create new substitution patterns nih.gov.

Advanced Spectroscopic and Structural Investigations into Dynamic Behavior

While basic spectroscopic characterization provides a static picture of this compound, its dynamic behavior in different environments remains largely unexplored. Advanced spectroscopic techniques can offer profound insights into its conformational flexibility, intermolecular interactions, and excited-state dynamics.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, could be employed to study the rotational barriers around the ester bond and other single bonds, providing information on the molecule's conformational landscape in solution mdpi.com. Solid-state NMR (ssNMR) spectroscopy would be invaluable for characterizing the structure and dynamics in the solid state, offering details on polymorphism, molecular packing, and intermolecular interactions that are not accessible through conventional solution-state NMR nih.govnih.govresearcher.lifeiastate.eduethz.ch. The combination of ssNMR with X-ray diffraction can provide a comprehensive understanding of the crystalline structure nih.gov.

Time-resolved spectroscopic techniques, such as transient absorption and fluorescence spectroscopy, are essential for probing the excited-state dynamics of the molecule. Given the presence of the phenacyl chromophore, which is known for its photochemical reactivity, it is crucial to understand the pathways of energy dissipation upon photoexcitation nih.govnih.govresearchgate.net. These studies could reveal photoinduced processes such as intersystem crossing, internal conversion, and potential photochemical reactions, which are critical for applications in photochemistry and materials science.

Expansion of Computational Modeling for Complex Systems

Computational modeling provides a powerful tool to complement experimental studies and to predict the properties and behavior of this compound in complex systems. While initial density functional theory (DFT) calculations can provide insights into the ground-state geometry and electronic structure, more advanced computational methods are needed to explore its dynamic behavior and interactions with its environment.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule in different solvents and at various temperatures. This can help in understanding how the solvent environment influences its structure and flexibility. Furthermore, MD simulations can be employed to model the interactions of this compound with other molecules, such as polymers or biological macromolecules, to predict its behavior in complex matrices acs.org.

Quantum mechanics/molecular mechanics (QM/MM) methods can be utilized to study chemical reactions and excited-state processes in a condensed-phase environment. This approach allows for a high-level quantum mechanical treatment of the reactive part of the system, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. Such studies would be particularly relevant for understanding the photochemistry of the phenacyl group and the role of the surrounding medium. Thermodynamic modeling using approaches like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) could also be applied to predict phase equilibria in complex mixtures containing this compound researchgate.net.

Novel Applications in Interdisciplinary Fields

The unique combination of a naphthoate moiety and a phenacyl group in this compound suggests a range of potential applications in various interdisciplinary fields. The exploration of these applications is a key future direction.

In materials science, the compound could be investigated as a component in advanced polymers or liquid crystals. Naphthoic acid esters have been explored as plasticizers for polymers like PVC, and the specific properties of this compound could offer advantages in this area google.com. The rigid naphthyl group and the polar carbonyl groups could impart desirable thermal and mechanical properties to materials. Its potential fluorescence, stemming from the naphthalene (B1677914) chromophore, could be exploited in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors researchgate.netacs.org.

The photochemical reactivity of the phenacyl group opens up possibilities in photochemistry and photobiology. Phenacyl esters are known to be photoremovable protecting groups, allowing for the controlled release of carboxylic acids upon irradiation with light nih.govnih.govacs.org. This property could be harnessed in drug delivery systems, where a biologically active naphthoic acid derivative could be released at a specific site in the body using light as a trigger. Furthermore, the phenacyl moiety can act as a photoinitiator for polymerization reactions, suggesting applications in photolithography and 3D printing frontiersin.org.

In medicinal chemistry, derivatives of hydroxynaphthoic acid have been investigated as inhibitors of biological targets nih.govfrontiersin.org. The unique structure of this compound could serve as a scaffold for the design of novel therapeutic agents. Structure-activity relationship (SAR) studies on a library of its analogues could lead to the discovery of potent and selective modulators of biological processes.

Challenges and Perspectives in Research on this compound

Despite the promising research opportunities, the study of this compound is not without its challenges. The synthesis of the compound and its analogues in high purity and yield may require careful optimization of reaction conditions. The inherent flexibility of the molecule can complicate structural elucidation, particularly in the solid state where polymorphism may be an issue. Characterizing its dynamic behavior and excited-state processes will necessitate access to specialized spectroscopic and computational resources.

Looking forward, a multidisciplinary approach will be crucial for unlocking the full potential of this compound. Collaboration between synthetic chemists, spectroscopists, computational chemists, materials scientists, and biologists will be essential for a comprehensive understanding of its properties and for the development of innovative applications. As our understanding of this molecule grows, it is poised to become a valuable building block in the design of new functional materials and bioactive compounds. The continued investigation into this compound holds the promise of significant scientific advancements and technological innovations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate, and what experimental parameters influence yield?